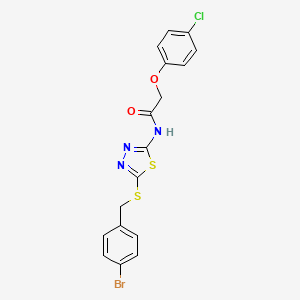
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” is a chemical compound with the linear formula C18H14BrClN2O2S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C18H14BrClN2O2S . For a more detailed analysis, a structure search or X-ray crystallography study would be needed, which is beyond my current capabilities.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with a similar structure have been studied for their antimicrobial properties . For instance, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have shown promising results against bacterial and fungal species . This suggests that our compound of interest could potentially be used to develop new antimicrobial agents that work against a range of pathogens.
Antiproliferative Agents
The same class of compounds has also been evaluated for their anticancer activity , particularly against breast cancer cell lines . The thiazole nucleus, which is present in our compound, is known to possess antitumor activities. Therefore, it could be explored as a lead compound for the development of new anticancer drugs.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Compounds similar to our compound of interest have been used in molecular docking to predict binding modes and affinities . This application is vital for rational drug design and could help in the discovery of more effective pharmaceuticals.
Pharmacological Research
The thiazole nucleus is reported to have various medicinal properties, including anti-inflammatory and antitumor activities . Research into the pharmacological activities of such compounds can lead to the development of new drugs with novel mechanisms of action to treat diseases like cancer and microbial infections.
Neurotoxicity Studies
Research on related compounds has investigated their effects on neurotoxic potentials, such as their impact on acetylcholinesterase activity . This enzyme is crucial for nerve pulse transmission, and studying our compound in this context could provide insights into new treatments for neurological disorders.
Oxidative Stress Analysis
Compounds with bromophenyl groups have been studied for their impact on oxidative stress markers like malondialdehyde (MDA) levels . Since oxidative stress is linked to various diseases, our compound could be used to study the body’s response to oxidative damage and help in developing antioxidant therapies.
Enzyme Inhibition
The inhibition of enzymes is a common strategy in drug development. Compounds with a thiazole nucleus have been shown to block the biosynthesis of certain bacterial lipids . Our compound could be explored for its potential to inhibit other critical enzymes in pathogenic organisms or cancer cells.
Drug Resistance Studies
With the rise of drug-resistant strains of pathogens and cancer cells, there is a need for compounds that can overcome this resistance . The compound could be part of studies aimed at understanding resistance mechanisms and developing drugs that retain their efficacy against resistant strains.
Eigenschaften
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O2S2/c18-12-3-1-11(2-4-12)10-25-17-22-21-16(26-17)20-15(23)9-24-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLOCFXZJVKZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

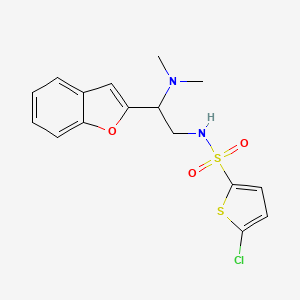
![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)
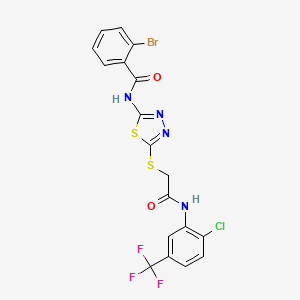
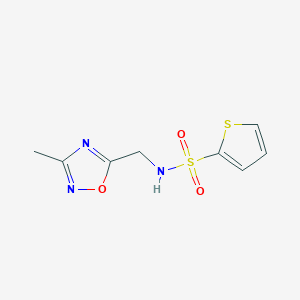
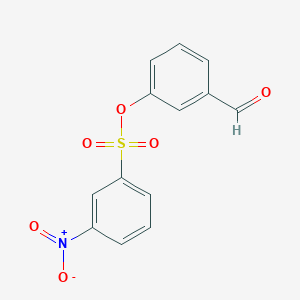
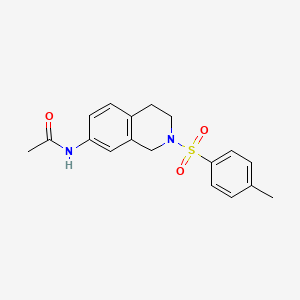
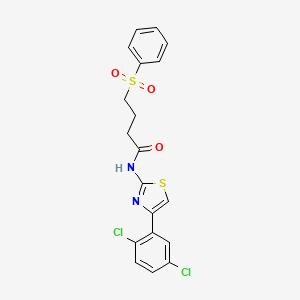
![6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2610176.png)
![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2610178.png)


![3-{3-[(3-Methylbenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2610183.png)
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2610184.png)
